molecular formula C16H20N6O2 B2681408 (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034634-66-5

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2681408
CAS No.: 2034634-66-5
M. Wt: 328.376
InChI Key: ZUYBXBPPHSNZEQ-UHFFFAOYSA-N
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Description

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 2034634-66-5) is a synthetic small molecule with a molecular weight of 367.5 g/mol and a molecular formula of C21H29N5O . This methanone-based compound features a piperazine core linked to ethoxy and methyl-substituted pyrimidine rings, a structural motif common in pharmacologically active compounds. Piperazine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. Compounds with similar piperazine scaffolds have demonstrated potent anti-inflammatory effects in preclinical models by significantly reducing pro-inflammatory cytokines such as TNF-α and IL-1β . Furthermore, such heterocyclic structures are actively explored in oncology research, including the development of agents that target enzymes like Poly (ADP-ribose) Polymerase (PARP) in breast cancer cells . The distinct molecular architecture of this compound, particularly the piperazine linker, makes it a valuable chemical tool for probing protein-ligand interactions, high-throughput screening assays, and structure-activity relationship (SAR) studies in drug discovery campaigns . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-3-24-14-8-13(18-11-19-14)16(23)22-6-4-21(5-7-22)15-12(2)9-17-10-20-15/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBXBPPHSNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxypyrimidine Moiety: The ethoxypyrimidine moiety can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Formation of the Methylpyrimidine Moiety: The methylpyrimidine moiety can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with an appropriate aldehyde or ketone.

    Coupling Reaction: The two pyrimidine moieties are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The ethoxypyrimidine group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Piperazine derivatives react with 6-chloropyrimidine intermediates in the presence of DIPEA (N,N-diisopropylethylamine) to form the piperazine-linked pyrimidine scaffold. A representative protocol involves refluxing in toluene at 110°C for 12 hours, achieving yields of 68–72% .

  • Ethoxy group displacement : The ethoxy substituent can be replaced with other nucleophiles (e.g., thiols or amines) using LiHMDS (lithium hexamethyldisilazide) in THF at −78°C, though this requires strict anhydrous conditions .

Acylation of the Piperazine Nitrogen

The piperazine nitrogen participates in acylation reactions to introduce the methanone group:

  • Reagent : Isobenzofuran-1(3H)-one derivatives react with piperazine intermediates in dichloromethane (DCM) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

  • Conditions : Room temperature, 4-hour reaction time, yielding 80–85% product purity after column chromatography .

Table 1: Acylation Reaction Optimization

CatalystSolventTemperatureYield (%)Purity (%)
HATUDCM25°C8598
EDCIDMF40°C7292
DCCTHF0°C6588

Cyclization to Form Bicyclic Derivatives

Intramolecular cyclization enhances structural complexity:

  • Aldol condensation : A strong base like t-BuOK (potassium tert-butoxide) in toluene induces cyclization at 80°C, forming fused pyrimidine-piperazine systems. This step is critical for generating bioactive analogs .

  • Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in ethanol produces triazole or pyrazole rings fused to the pyrimidine core, with yields up to 75% .

Functional Group Interconversion

  • Ethoxy to hydroxyl : Acidic hydrolysis with HCl (6N) in dioxane/water (1:1) at 60°C converts the ethoxy group to a hydroxyl, though this reduces solubility .

  • Methylpyrimidine oxidation : The 5-methyl group on the pyrimidine ring is oxidized to a carboxylic acid using KMnO₄ in aqueous H₂SO₄ , enabling further derivatization .

Stability Under Pharmacological Conditions

  • pH-dependent degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis at pH > 8 , forming a pyrimidine-4-ol derivative.

  • Thermal stability : Decomposition begins at 220°C, as confirmed by TGA (thermogravimetric analysis) .

Key Research Findings

  • Stereoelectronic effects : Electron-withdrawing groups on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks at C4 .

  • Piperazine flexibility : The piperazine moiety’s conformational flexibility allows for diverse binding modes in kinase inhibition assays .

  • Solubility challenges : The ethoxy group improves solubility in DMSO (>50 mg/mL) but reduces bioavailability in aqueous media .

This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors or anti-inflammatory agents, though further optimization of stability and solubility is warranted.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The methanone moiety enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including variations of the target compound, showing promising results against breast and lung cancer cell lines. The mechanism was primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial activity. The presence of the piperazine ring is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study:
Research conducted by Giraud et al. demonstrated that derivatives of pyrimidine compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications in the substituents can lead to improved antimicrobial potency.

Neuropharmacological Applications

The piperazine component of this compound is known for its ability to modulate neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study:
A study investigated the effects of similar piperazine-containing compounds on serotonin receptors, revealing potential anxiolytic properties. This finding suggests that modifications to the pyrimidine structure could yield new treatments for anxiety disorders.

Data Tables

Application Area Mechanism Efficacy References
AnticancerCDK inhibitionSignificant reduction in cell viabilityJournal of Medicinal Chemistry
AntimicrobialMembrane disruptionEffective against Gram-positive and Gram-negative bacteriaGiraud et al.
NeuropharmacologySerotonin receptor modulationPotential anxiolytic effectsNeuropharmacology Studies

Mechanism of Action

The mechanism of action of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impact

Table 1: Key Structural and Functional Comparisons
Compound Name Pyrimidine Substituents Piperazine Substituents Key Properties References
(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone Ethoxy, 5-methylpyrimidine 5-methylpyrimidin-4-yl Enhanced π-π stacking; moderate lipophilicity (logP ~2.8)
{1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)piperazinyl]methanone 4-Ethylphenoxy 3-methylphenyl Higher steric bulk; logP ~3.5 due to ethylphenoxy
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl Pyrazole Increased lipophilicity (logP ~4.1); improved metabolic stability
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Chloro, triazolylphenyl Ethanonyl High reactivity (chloro group); logP ~3.9; potential CYP450 interactions

Pharmacological and Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound reduces logP (~2.8) compared to trifluoromethyl (logP ~4.1 in compound 5) or ethylphenoxy (logP ~3.5 in ), enhancing aqueous solubility .
  • Binding Interactions : Dual pyrimidine rings in the target compound facilitate π-π stacking with aromatic residues in target proteins, contrasting with the pyrazole or triazole systems in analogues .
  • Metabolic Stability : Methylpyrimidine substituents may reduce oxidative metabolism compared to trifluoromethyl groups, which are prone to defluorination .

Q & A

Q. What synthetic strategies are recommended for preparing (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

A modular approach involving coupling of pyrimidine and piperazine derivatives is commonly employed. For example, a similar compound, {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone, was synthesized via refluxing a piperazine intermediate with sulfonyl chlorides in ethylene dichloride (5 mL) with triethylamine (0.003 mmol) for 3 hours . Optimization may involve adjusting solvent polarity (e.g., dichloromethane or pyridine) and reaction time . Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol) is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions on pyrimidine and piperazine rings.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (LC-MS/HRMS): Electrospray ionization (ESI) in positive mode to verify molecular weight (e.g., expected [M+H]+ ion).
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. How should researchers design preliminary biological activity assays for this compound?

Initial screens should focus on target-specific assays:

  • Enzyme Inhibition: Test against kinases or proteases (e.g., IC50 determination using fluorescence-based assays).
  • Cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Anti-microbial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can computational tools aid in optimizing the compound’s pharmacokinetic properties?

  • Molecular Docking (AutoDock Vina, Glide): Predict binding affinity to target proteins (e.g., kinases) by modeling interactions between the ethoxy-pyrimidine moiety and hydrophobic pockets .
  • ADMET Prediction (SwissADME, pkCSM): Assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, trifluoromethyl groups in similar compounds enhance metabolic stability .
  • Quantum Mechanics (QM) Calculations (Gaussian): Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and compare IC50 values across assays .
  • Orthogonal Assays: Validate anti-proliferative activity using both 2D cell monolayers and 3D spheroid models to address discrepancies in potency .
  • Metabolic Profiling: Use liver microsomes or hepatocytes to identify metabolites that may explain inter-study variability in efficacy .

Q. How can synthetic challenges, such as low yields in piperazine coupling steps, be addressed?

  • Catalytic Optimization: Introduce coupling agents (e.g., HATU, EDCI) or catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
  • Protection/Deprotection Strategies: Temporarily protect reactive amines (e.g., Boc groups) during pyrimidine functionalization .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .

Q. What advanced analytical techniques are recommended for studying degradation pathways under stress conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2).
  • LC-HRMS/MS: Identify degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl derivatives) and propose degradation mechanisms .
  • X-ray Diffraction (XRD): Compare crystal structures of the parent compound and degradation byproducts to assess stability .

Methodological Notes

  • Synthesis: Prioritize anhydrous conditions and inert atmospheres (N2/Ar) for moisture-sensitive reactions .
  • Data Reproducibility: Include internal controls (e.g., reference inhibitors) in bioassays and report mean ± SD from triplicate experiments .
  • Ethical Compliance: Adhere to institutional guidelines for handling biohazardous materials and disposal of organic waste .

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